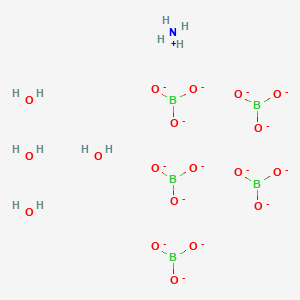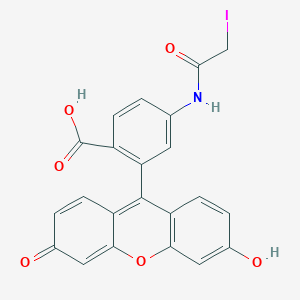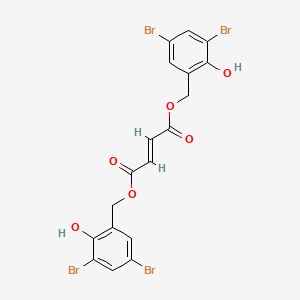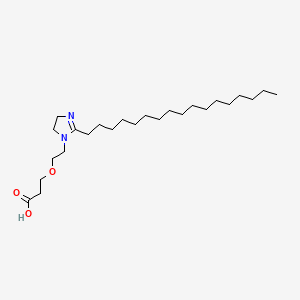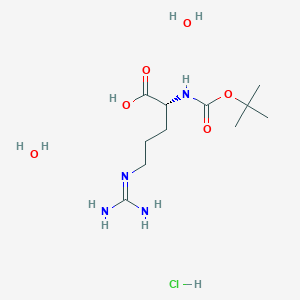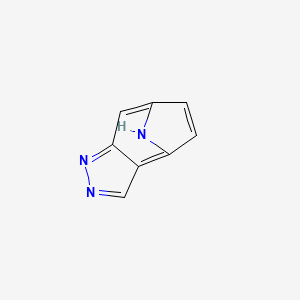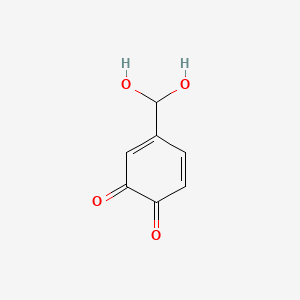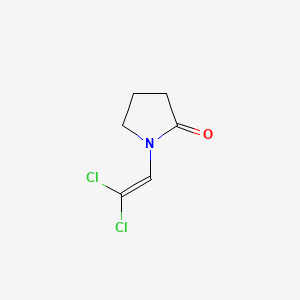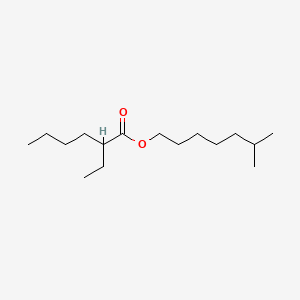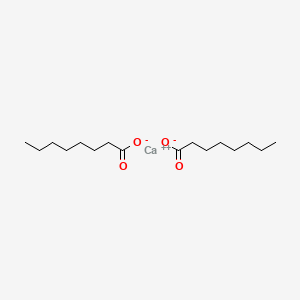
Calcium caprylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium caprylate can be synthesized by reacting caprylic acid with calcium carbonate. The process involves mixing caprylic acid with calcium carbonate and adding water to the mixture. The mixture is then subjected to a reflux reaction to obtain a reaction mixture. The reaction mixture is filtered and dried to obtain a mixture of this compound and calcium carbonate. Dichloromethane is added to this mixture, and the solution is shaken at normal temperature. The filtrate is then evaporated to dryness to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process conditions are optimized to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques ensures the removal of impurities and the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Calcium caprylate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of calcium carbonate and other by-products.
Reduction: Reduction reactions involving this compound can result in the formation of calcium and caprylic acid.
Substitution: this compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Metal salts such as sodium chloride and potassium chloride are used in substitution reactions.
Major Products Formed:
Oxidation: Calcium carbonate and water.
Reduction: Calcium and caprylic acid.
Substitution: Metal caprylates and calcium chloride.
Aplicaciones Científicas De Investigación
Calcium caprylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its antimicrobial properties and its potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement for calcium deficiency.
Industry: Used as a food additive, preservative, and emulsifier in the food industry. .
Mecanismo De Acción
Calcium caprylate exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Calcium Supplementation: It provides a source of calcium, which is essential for various physiological processes, including bone health, muscle function, and nerve transmission.
Comparación Con Compuestos Similares
Calcium carbonate: Used as a calcium supplement and antacid.
Calcium citrate: Known for its high bioavailability and used as a calcium supplement.
Calcium acetate: Used to control phosphate levels in patients with kidney disease .
Uniqueness of Calcium Caprylate: this compound is unique due to its dual role as a calcium supplement and an antimicrobial agent. Its ability to act as a preservative and emulsifier in the food industry further distinguishes it from other calcium compounds .
Propiedades
Fórmula molecular |
C16H30CaO4 |
|---|---|
Peso molecular |
326.48 g/mol |
Nombre IUPAC |
calcium;octanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
NDWWLJQHOLSEHX-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


